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Compound of Interest

Compound Name: Cdk8-IN-3

Cat. No.: B10831056 Get Quote

Note: Extensive searches for preclinical studies specifically involving Cdk8-IN-3 did not yield

detailed public-domain data. Cdk8-IN-3 is identified as an inhibitor of CDK8, with the chemical

name (2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-

azetidinyl)methyl]phenyl]-2-propenamide, and is referenced in patent WO2016041618A1[1][2]

[3][4]. However, comprehensive pharmacological data and detailed experimental protocols are

not readily available in the scientific literature. Therefore, this guide will provide an in-depth

technical overview of a representative and well-characterized preclinical CDK8/19 inhibitor, BI-

1347, to illustrate the preclinical profile of this class of inhibitors.

Introduction to CDK8 as a Therapeutic Target
Cyclin-dependent kinase 8 (CDK8) is a key regulatory kinase associated with the Mediator

complex, playing a crucial role in transcription regulation and signal transduction[5]. Its

dysregulation is implicated in various cancers, making it an attractive target for therapeutic

intervention[5][6]. CDK8, along with its paralog CDK19, modulates the expression of genes

involved in key oncogenic pathways, including Wnt/β-catenin, TGF-β/SMAD, and STAT

signaling[5][7]. Inhibition of CDK8/19 is a promising strategy for cancer therapy, with several

small molecule inhibitors undergoing preclinical and clinical investigation[5][8].

Quantitative Data Presentation
The following tables summarize the available quantitative data for the representative CDK8/19

inhibitor BI-1347 and a related compound, Compound 2.
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Table 1: In Vitro Potency of CDK8/19 Inhibitors

Compound Target IC50 (nM)

BI-1347 CDK8 Data not available

Compound 2 CDK8 Data not available

CDK8/19-IN-1 CDK8 0.46

CDK19 0.99

CDK9 270

Specific IC50 values for BI-1347 and Compound 2 against CDK8 were not detailed in the

provided search results, but they are described as potent inhibitors.[9] CDK8/19-IN-1 is

presented as a potent and selective dual inhibitor[1].

Table 2: Preclinical Pharmacokinetics of BI-1347 and Compound 2 in Mice[9]

Compound Dosing Route Bioavailability (F) Clearance

BI-1347 i.v. -
Low (14% of liver

blood flow)

p.o. Excellent -

Compound 2 p.o.
Reduced compared to

BI-1347

Similar to BI-1347

(10% of liver blood

flow)

Table 3: In Vivo Efficacy of BI-1347

Cancer Model Treatment Outcome

EMT6 Breast Cancer
BI-1347 (intermittent schedule)

+ SMAC mimetic BI-8382
Increased survival of mice[9]

Experimental Protocols
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Detailed experimental protocols for the cited studies are not fully available in the provided

search results. However, based on the described experiments, the following methodologies are

representative of the preclinical evaluation of CDK8 inhibitors.

Biochemical Kinase Assay
Objective: To determine the in vitro potency of a compound against CDK8.

General Protocol:

A library of kinase inhibitors is screened against recombinant CDK8 enzyme.

The enzymatic activity is measured, typically through the quantification of phosphorylated

substrate.

For promising hits, dose-response curves are generated to determine the IC50 value, which

is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Selectivity is assessed by testing the compound against a panel of other kinases, including

the closely related CDK19 and other CDK family members[1][9].

Cellular Assays: STAT1 Phosphorylation
Objective: To confirm the on-target activity of the inhibitor in a cellular context.

General Protocol:

Cells are treated with the CDK8/19 inhibitor at various concentrations.

Cells are stimulated with an appropriate cytokine, such as interferon-beta (IFNβ), to induce

STAT1 phosphorylation[9].

The levels of phosphorylated STAT1 at serine 727 (pSTAT1S727) are measured using

techniques like Western blotting or flow cytometry.

A decrease in pSTAT1S727 levels in the presence of the inhibitor indicates on-target

engagement of CDK8[9].
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In Vivo Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME)

properties of the inhibitor in an animal model.

General Protocol:

The compound is administered to mice via intravenous (i.v.) and oral (p.o.) routes[9].

Blood samples are collected at various time points.

The concentration of the compound in the plasma is quantified using liquid chromatography-

tandem mass spectrometry (LC-MS/MS)[9].

Pharmacokinetic parameters such as clearance, bioavailability, and half-life are calculated

from the concentration-time profiles[9].

In Vivo Efficacy Studies (Xenograft Models)
Objective: To evaluate the anti-tumor activity of the inhibitor in a living organism.

General Protocol:

Human cancer cells (e.g., EMT6 breast cancer cells) are implanted into

immunocompromised mice[9].

Once tumors are established, mice are treated with the CDK8/19 inhibitor, a vehicle control,

and potentially a combination agent[9].

Treatment can be administered daily or on an intermittent schedule[9].

Tumor growth is monitored over time, and animal survival is recorded.

At the end of the study, tumors may be excised for further analysis.

Mandatory Visualizations
Signaling Pathways
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The following diagrams illustrate the central role of CDK8 in key oncogenic signaling pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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